Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride

Übersicht

Beschreibung

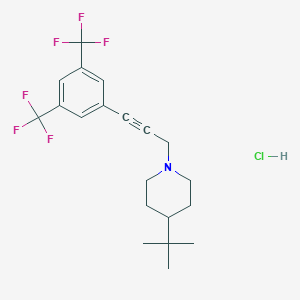

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClF6N and its molecular weight is 427.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride (commonly referred to as Piperidine-TFM ), is characterized by the presence of a trifluoromethyl-substituted phenyl group, which enhances its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 407.31 g/mol

- Key Functional Groups :

- Trifluoromethyl groups (–CF)

- Piperidine ring

- Propynyl side chain

The unique trifluoromethyl substitution imparts distinct electronic properties that contribute to the compound's lipophilicity and biological activity, facilitating its interaction with various biological targets.

Research indicates that Piperidine-TFM interacts primarily with neurotransmitter systems, particularly serotonin and dopamine receptors. The trifluoromethyl groups enhance the compound's ability to cross biological membranes, potentially increasing its effectiveness in modulating neurotransmitter activity. This interaction profile suggests therapeutic applications in treating neurological disorders such as depression and anxiety.

Interaction with Receptors

- Serotonin Receptors : Piperidine-TFM has shown affinity for serotonin receptors, specifically the 5-HT2A subtype, which is implicated in mood regulation.

- Dopamine Receptors : Its interactions with dopamine receptors may provide insights into its potential use for managing conditions like schizophrenia.

Biological Activity and Applications

Piperidine-TFM exhibits a range of biological activities that make it a candidate for drug development:

- Neuropharmacological Effects : Studies have shown that compounds with similar structures can inhibit serotonin uptake and modulate pain pathways, indicating potential for treating anxiety and depression .

- Anticancer Potential : Research has indicated that trifluoromethyl-substituted piperidines may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Research Insights

- A study on similar piperidine derivatives highlighted their capacity to inhibit various enzymes involved in neurotransmission and cancer progression. For example, compounds showed robust effects on serum biomarkers related to inflammation and cancer cell survival .

- Additional research has explored the synthesis of Piperidine-TFM analogs to optimize its biological activity further. These studies focus on structure-activity relationships (SAR) to enhance receptor selectivity and potency against specific targets .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Piperidine derivatives are extensively studied for their effects on neurotransmitter systems. This specific compound may act as a lead for developing drugs targeting:

- Analgesics : Pain relief medications.

- Antidepressants : Treatment for mood disorders.

- Antipsychotics : Management of psychotic disorders.

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced receptor affinity and selectivity due to their unique electronic properties .

Cancer Treatment

The compound has been investigated as an autotaxin inhibitor , which is relevant in cancer therapy. Autotaxin is linked to several types of cancer by increasing lysophosphatidic acid (LPA) levels, contributing to tumor progression . Inhibitors like this piperidine derivative could potentially lower LPA levels and mitigate tumor growth in conditions such as ovarian cancer and prostate cancer .

Agrochemical Applications

Piperidine derivatives are also explored for their utility in agrochemicals. The unique properties of trifluoromethylated compounds make them suitable candidates for developing:

- Pesticides : Effective against specific agricultural pests.

- Herbicides : Targeting unwanted plant species while minimizing harm to crops.

The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of agrochemical agents .

Case Study 1: Neurotransmitter Receptor Interaction

A study demonstrated that piperidine derivatives could selectively inhibit specific neurotransmitter receptors, leading to potential applications in treating neurological disorders. The presence of the trifluoromethyl group was essential for increasing the lipophilicity of the compound, allowing better penetration into the central nervous system .

Case Study 2: Antitumor Activity

Research on autotaxin inhibitors has shown that piperidine derivatives can effectively reduce LPA levels in vitro and in vivo, indicating their potential as therapeutic agents in cancer treatment. This study highlights the importance of structural modifications in enhancing the efficacy of piperidine-based compounds against tumors .

Data Tables

Analyse Chemischer Reaktionen

Alkylation of Piperidine Derivatives

-

Propargyl Group Introduction : The 2-propynyl group is typically introduced via nucleophilic substitution or metal-catalyzed coupling. For example, alkylation of a piperidine precursor with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the propargyl-substituted intermediate .

-

tert-Butyl Substituent : The 1,1-dimethylethyl group is often added early in the synthesis via Friedel-Crafts alkylation or Grignard reactions, followed by purification through crystallization .

Aryl Group Functionalization

-

3,5-Bis(trifluoromethyl)phenyl Attachment : This electron-deficient aromatic group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using a halogenated piperidine precursor and a boronic acid/ester derivative of 3,5-bis(trifluoromethyl)benzene . Nickel or palladium catalysts (e.g., NiCl₂·glyme, [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆) are employed under inert atmospheres .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl in solvents like ethanol or ether. Precipitation is optimized by controlling pH and solvent polarity .

Key Reaction Conditions

Functional Group Reactivity

-

Propargyl Group : Participates in click chemistry (e.g., Huisgen cycloaddition with azides) and Sonogashira couplings for further derivatization .

-

Piperidine Nitrogen : Reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides under mild basic conditions .

-

Trifluoromethyl Groups : Electron-withdrawing effects enhance the stability of the aryl ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution under forcing conditions .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas due to trifluoromethyl group cleavage .

-

Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic; storage under anhydrous conditions is critical .

Comparative Analysis of Derivatives

Eigenschaften

CAS-Nummer |

81613-60-7 |

|---|---|

Molekularformel |

C20H24ClF6N |

Molekulargewicht |

427.9 g/mol |

IUPAC-Name |

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C20H23F6N.ClH/c1-18(2,3)15-6-9-27(10-7-15)8-4-5-14-11-16(19(21,22)23)13-17(12-14)20(24,25)26;/h11-13,15H,6-10H2,1-3H3;1H |

InChI-Schlüssel |

NLECRQYFKWPVEQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

Kanonische SMILES |

CC(C)(C)C1CC[NH+](CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.[Cl-] |

Key on ui other cas no. |

81613-60-7 |

Synonyme |

1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propyn-1-yl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride; _x000B_1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.